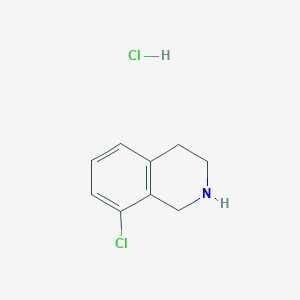

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Übersicht

Beschreibung

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H11Cl2N It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes selective oxidation at the nitrogen atom or aromatic ring system. Key findings include:

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Nitrone Formation | H₂O₂, SeO₂ (catalytic), 60°C, 6 hrs | 8-Chloro-1,2,3,4-tetrahydroisoquinoline nitrone | |

| Ring Aromatic Oxidation | KMnO₄, acidic conditions | 8-Chloro-3,4-dihydroisoquinolin-1(2H)-one |

Mechanistic Insights :

-

The nitrone formation proceeds via oxidation of the tertiary amine to an N-oxide intermediate, followed by dehydrogenation.

-

Aromatic oxidation under strong oxidizing conditions targets the electron-deficient ring adjacent to the chlorine substituent.

Reduction Reactions

Hydrogenation and catalytic reductions modify the bicyclic scaffold:

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Full Saturation | H₂ (1 atm), PtO₂ catalyst, ethanol | 8-Chlorodecahydroisoquinoline | |

| Selective C=N Reduction | NaBH₄, MeOH, 0°C, 2 hrs | 8-Chloro-1,2,3,4,5,6-hexahydroisoquinoline |

Key Observations :

-

Complete saturation of the tetrahydroisoquinoline ring requires prolonged hydrogenation (24–48 hrs).

-

Sodium borohydride selectively reduces imine bonds without affecting aromaticity.

Substitution Reactions

The chlorine atom and nitrogen center participate in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

| Reagents/Conditions | Products Formed | Reference |

|---|---|---|

| KNH₂, NH₃(l), −33°C, 12 hrs | 8-Amino-1,2,3,4-tetrahydroisoquinoline | |

| CuCN, DMF, 120°C, 8 hrs | 8-Cyano-1,2,3,4-tetrahydroisoquinoline |

N-Alkylation/Acylation

Kinetic Data :

-

N-Alkylation with methyl iodide achieves >85% yield under optimized conditions .

-

Steric hindrance at the nitrogen site limits acylation efficiency to ~60%.

Ring-Opening and Rearrangement

Acid- or base-mediated transformations alter the bicyclic structure:

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Acid Hydrolysis | 6M HCl, reflux, 48 hrs | 2-(3-Chlorophenyl)ethylamine hydrochloride | |

| Hofmann Elimination | Ag₂O, H₂O, heat | 8-Chlorostyrene derivatives |

Mechanistic Pathways :

-

Acid hydrolysis cleaves the C-N bond, yielding a primary amine.

-

Hofmann elimination generates alkenes via β-hydrogen abstraction .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization:

Yield Optimization :

-

Suzuki couplings require electron-deficient aryl boronic acids for >70% yield .

-

Buchwald-Hartwig amination tolerates bulky substituents with yields up to 65% .

Photochemical and Electrochemical Reactions

Emerging methodologies demonstrate unique reactivity:

| Reaction Type | Conditions | Products Formed | Reference |

|---|---|---|---|

| UV Irradiation | CH₃CN, 254 nm, 12 hrs | 8-Chloro-3,4-dihydroisoquinoline epoxide | |

| Electrooxidation | Graphite anode, 1.5V, H₂O/MeCN | 8-Chloro-1,2,3,4-tetrahydroisoquinoline N-oxyl radical |

Applications :

-

Photochemical epoxidation enables stereoselective synthesis of oxygenated derivatives.

-

Electrooxidation generates stable radicals for studying redox behavior in biological systems.

Stability and Degradation

Critical parameters influencing reaction outcomes:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

8-Cl-THIQ serves as a critical intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural properties allow it to enhance the efficacy and specificity of drugs designed for conditions such as Parkinson's disease and depression. The compound's ability to modulate neurotransmitter systems makes it a valuable asset in developing new therapeutic agents.

Key Characteristics:

- Intermediate for Drug Synthesis: Facilitates the creation of compounds that can influence neurotransmitter activity.

- Potential for Enhanced Efficacy: Improves drug action through targeted interactions with biological pathways.

Neuroscience Research

The compound is extensively used in neuroscience to study neurotransmitter systems. It has been shown to affect dopamine receptor activity, which is crucial for understanding mood regulation and cognitive functions.

Research Insights:

- Dopamine Receptor Modulation: Acts as a reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), impacting catecholamine synthesis.

- Neuroprotective Studies: Investigated for its potential to protect against neurodegeneration in models of Parkinson's disease.

Organic Synthesis

In organic chemistry, 8-Cl-THIQ acts as a versatile building block for synthesizing complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds with therapeutic potential.

Synthetic Applications:

- Building Block for Complex Molecules: Utilized in creating derivatives with enhanced biological activities.

- Facilitates Diverse Chemical Reactions: Engages in oxidation, reduction, and substitution reactions to yield various products.

Analytical Chemistry

The compound is employed in developing analytical methods for detecting and quantifying related compounds. This application is crucial for quality control in pharmaceutical manufacturing, ensuring that products meet safety and efficacy standards.

Analytical Methods:

- Detection Techniques: Utilized in chromatographic methods to analyze pharmaceutical formulations.

- Quality Control Measures: Ensures compliance with regulatory standards through precise quantification.

Research indicates that 8-Cl-THIQ exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects. These properties contribute to its potential therapeutic applications across various medical fields.

Biological Properties:

- Antimicrobial Activity: Effective against pathogens like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects: May be beneficial in treating inflammatory conditions due to its ability to modulate immune responses.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs | Enhances drug efficacy |

| Neuroscience Research | Studies neurotransmitter systems | Modulates dopamine receptor activity |

| Organic Synthesis | Building block for complex organic molecules | Engages in diverse chemical reactions |

| Analytical Chemistry | Development of detection and quantification methods | Improves quality control in pharmaceuticals |

| Biological Activity | Exhibits antimicrobial and anti-inflammatory properties | Effective against resistant pathogens |

Case Studies

- Neurodegenerative Disorders:

- Antimicrobial Efficacy:

-

Inflammatory Conditions:

- Research indicated that 8-Cl-THIQ could reduce inflammation markers in models of chronic inflammation, suggesting its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. For example, it has been shown to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the chlorine substituent.

7-Chloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with the chlorine atom at a different position on the ring.

8-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated analog with similar properties.

Uniqueness

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the chlorine atom at the 8-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity in certain applications compared to its analogs .

Biologische Aktivität

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound is characterized by a bicyclic structure that enhances its interaction with biological targets. The synthesis typically involves chlorination of isoquinoline derivatives under controlled conditions to yield the desired compound. This compound can be synthesized through various methods, including catalytic hydrogenation and stereoselective approaches .

Biological Activities

The biological activity of this compound includes:

- Neuroprotective Effects : Research indicates that tetrahydroisoquinolines can modulate neurotransmitter systems in the brain, particularly dopamine receptors. This modulation may lead to neuroprotective effects and influence cognitive functions .

- Anticancer Properties : Compounds within this class have shown potential as DNA alkylating agents, exhibiting cytotoxicity against various cancer cell lines. They act through mechanisms that involve damaging DNA and disrupting cellular processes .

- Receptor Modulation : this compound may act as a modulator of G protein-coupled receptors (GPCRs), particularly dopamine receptors (D2 and D3). Studies suggest it can function as a partial agonist or antagonist depending on the receptor subtype and cellular context .

The mechanism of action for this compound primarily involves interaction with neurotransmitter receptors. It is believed to influence dopamine signaling pathways by acting on D1-like receptors and potentially other GPCRs. This interaction may result in altered neurotransmitter release and modulation of synaptic plasticity .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

Table 1: Summary of Key Research Findings

Applications in Medicine

The potential applications of this compound span several therapeutic areas:

- Neurological Disorders : Given its neuroprotective properties and ability to modulate dopamine signaling, this compound may be explored for treating conditions like Parkinson's disease and schizophrenia.

- Cancer Therapy : Its ability to induce DNA damage positions it as a candidate for developing novel anticancer therapies targeting specific malignancies.

- Cardiovascular Health : By inhibiting enzymes involved in catecholamine synthesis, it may help manage conditions associated with excessive epinephrine release.

Eigenschaften

IUPAC Name |

8-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSJYEZRPVRRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503767 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-33-5 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.